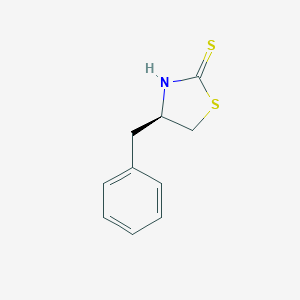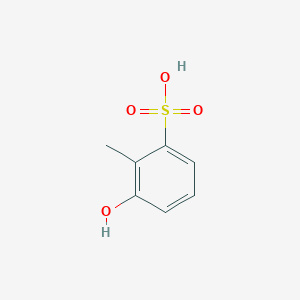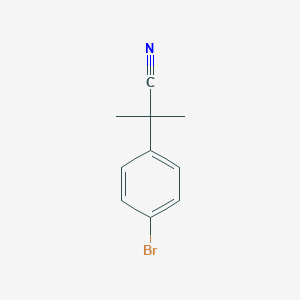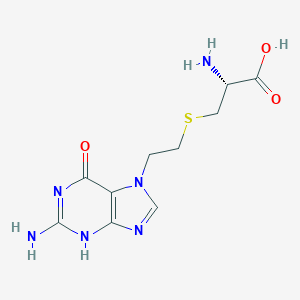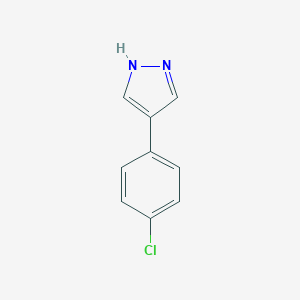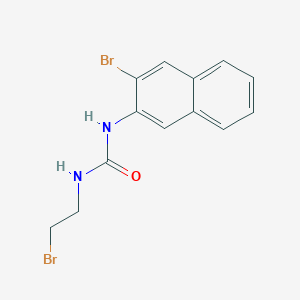
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of urea and contains two bromine atoms in its structure. In
Mécanisme D'action
The exact mechanism of action of urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is not fully understood. However, it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding, π-π interactions, and hydrophobic interactions.
Effets Biochimiques Et Physiologiques
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. However, its low solubility in water can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)-. One area of interest is the development of new fluorescent probes based on this compound for use in biological imaging. Another area is the synthesis of new derivatives of this compound with improved pharmacological activity. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a chemical compound that has shown great potential for use in scientific research. Its unique properties and potential applications make it an important area of study for future research. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can continue to explore the potential of this compound for use in a wide range of scientific fields.
Méthodes De Synthèse
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- can be synthesized through a multistep process involving the reaction of urea with 2-bromoethanol and 3-bromo-2-naphthaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Applications De Recherche Scientifique
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting and imaging biological molecules such as proteins and DNA. It has also been used as a reagent for the synthesis of other compounds with potential pharmacological activity.
Propriétés
Numéro CAS |
102434-19-5 |
|---|---|
Nom du produit |
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- |
Formule moléculaire |
C13H12Br2N2O |
Poids moléculaire |
372.05 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
InChI |
InChI=1S/C13H12Br2N2O/c14-5-6-16-13(18)17-12-8-10-4-2-1-3-9(10)7-11(12)15/h1-4,7-8H,5-6H2,(H2,16,17,18) |
Clé InChI |
KKRWNOZAVONGKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
Autres numéros CAS |
102434-19-5 |
Synonymes |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



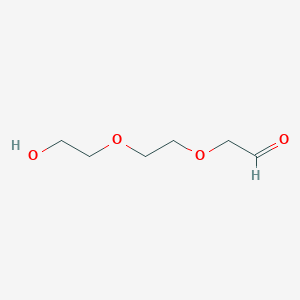
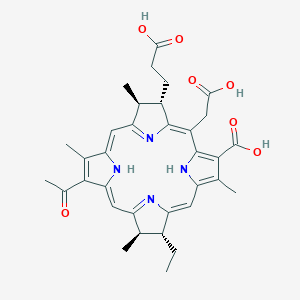
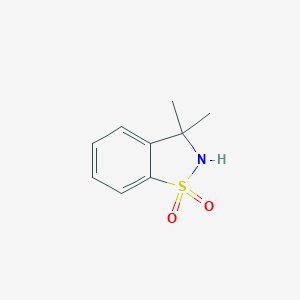
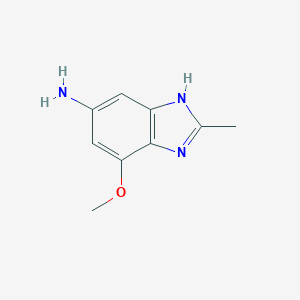
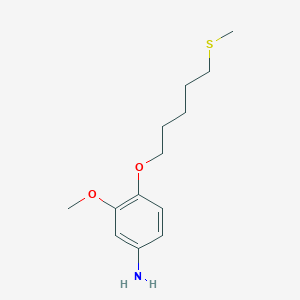
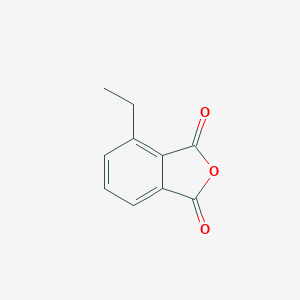

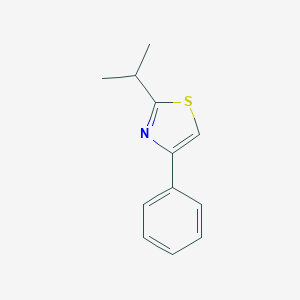
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
